molecular formula C18H12N2O2S2 B10852134 2,2'-Disulfanediyldiquinolin-8-ol

2,2'-Disulfanediyldiquinolin-8-ol

Cat. No.: B10852134
M. Wt: 352.4 g/mol
InChI Key: XHJJWLOYIZUQTP-UHFFFAOYSA-N
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Description

2,2’-Disulfanediyldiquinolin-8-ol is a compound that belongs to the quinoline family, which is known for its diverse biological and chemical properties. This compound features a unique structure with two quinolin-8-ol units connected by a disulfide bond.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Disulfanediyldiquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Disulfanediyldiquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to chelate metal ions and disrupt biological processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediyldiquinolin-8-ol involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions such as copper, zinc, and iron, affecting their availability and function in biological systems. This chelation can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2,2’-Disulfanediyldiquinolin-8-ol is unique due to its disulfide linkage, which imparts distinct redox properties and the ability to form disulfide bonds with biological molecules. This feature enhances its potential as a therapeutic agent and a material with specific electronic properties .

Properties

Molecular Formula

C18H12N2O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(8-hydroxyquinolin-2-yl)disulfanyl]quinolin-8-ol

InChI

InChI=1S/C18H12N2O2S2/c21-13-5-1-3-11-7-9-15(19-17(11)13)23-24-16-10-8-12-4-2-6-14(22)18(12)20-16/h1-10,21-22H

InChI Key

XHJJWLOYIZUQTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)SSC3=NC4=C(C=CC=C4O)C=C3

Origin of Product

United States

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